molecular formula C11H19NO3 B592339 Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1147557-97-8

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B592339
CAS No.: 1147557-97-8
M. Wt: 213.277
InChI Key: UMXXHZDEAZUQKZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists . The primary target of this compound is the CXCR2 receptor, which plays a crucial role in the inflammatory response and is implicated in various neurological conditions .

Mode of Action

The exact mode of action of Tert-butyl 6-hydroxy-2-azaspiro[3It is known to interact with the cxcr2 receptor, potentially modulating its activity and influencing the inflammatory response

Biochemical Pathways

The compound is involved in the modulation of the CXCR2 signaling pathway . This pathway plays a key role in the recruitment of leukocytes to the site of inflammation, and its modulation can have downstream effects on the inflammatory response .

Pharmacokinetics

The ADME properties of Tert-butyl 6-hydroxy-2-azaspiro[3It is known that the compound has a melting point of 127-129℃, a predicted boiling point of 3166±420 °C, and a density of 117 . It is slightly soluble in DMSO and Methanol . These properties may impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its modulation of the CXCR2 signaling pathway . By interacting with this pathway, the compound could potentially influence the inflammatory response, which could have implications for the treatment of CNS demyelinating conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at a temperature between 2-8°C to maintain its stability . Additionally, the compound’s solubility in different solvents could impact its distribution within the body and its interaction with its target .

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of pharmaceuticals , suggesting that it may interact with enzymes, proteins, and other biomolecules in the process

Cellular Effects

Given its role in pharmaceutical synthesis , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common route starts with the preparation of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is then converted to the hydroxy derivative . The initial step involves the reaction of a nitrile intermediate with lithium aluminum hydride to produce a primary amine, which spontaneously displaces a tosyl group to form the azaspiro[3.3]heptane ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a solid state and stored under inert gas at refrigerated temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often involve the use of halogenating agents or alkylating agents under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce a fully saturated azaspiro ring .

Comparison with Similar Compounds

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:

These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXXHZDEAZUQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680960
Record name tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147557-97-8
Record name tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The process is performed according to the procedure described in Example 6, step 6.1. Starting with 1.40 g (6.63 mmol) of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, obtained in step 11.2., dissolved in 17 mL of methanol and 0.376 g (9.94 mmol) of sodium borohydride. After evaporating off the solvent and crystallizing from a 70/30 mixture of petroleum ether and diisopropyl ether, 1.18 g of the expected product are obtained in the form of a white powder.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.376 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (507 mg, 2.4 mmol) in MeOH (5.0 mL) was added NaBH4 (182 mg, 4.8 mmol) at 0° C. under N2. It was stirred at 0° C. for 30 min. The solution was concentrated by evaporator in vacuo to give crude solid. A saturated solution of NaHCO3 (30 mL) was added. The aqueous mixture was extracted with DCM (4×30 mL). The combined organic solution was dried over anhydrous Na2SO4 and then concentrated by evaporation in vacuo to afford tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (511 mg, 100%) as a white solid.
Quantity
507 mg
Type
reactant
Reaction Step One
Name
Quantity
182 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

0.494 g (13.06 mmoles) of sodium borohydride is added in portions at 0° C. to a solution of 2.30 g (10.89 mmoles) of tert-butyl 6-oxo-2-aza-spiro[3.3]-heptane-2-carboxylate, obtained in stage 10.2, in 55 ml of methanol. The reaction mixture is stirred for 1 hr at ambient temperature. After evaporation of the solvent, water is added to the reaction mixture, the aqueous phase is separated, it is extracted several times with dichloromethane, and the combined organic phases are washed with a saturated aqueous solution of sodium chloride, dried over sodium sulphate and the filtrate is concentrated under reduced pressure. After crystallisation of the residue in diisopropyl ether, filtration of the solid obtained and drying under vacuum at 60° C., 2.24 g of product are obtained in the form of a beige powder.
Quantity
0.494 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step Two

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